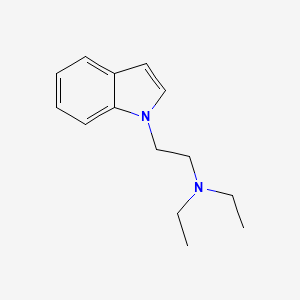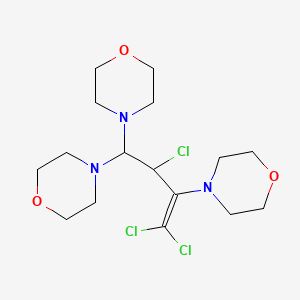
1,1,3-Trichloro-2,4,4-tris(4-morpholino)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine is a chemical compound with the molecular formula C16H26Cl3N3O3 and a molecular weight of 414.75 g/mol . It is known for its unique structure, which includes three morpholine rings attached to a central carbon atom that is also bonded to chlorine atoms and a dichloromethylene group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine typically involves the reaction of morpholine with a chlorinated precursor. One common method involves the reaction of morpholine with 1,1,3-trichloro-1-butene-2,4,4-triyl, which results in the formation of the desired compound . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .
Scientific Research Applications
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,3-trichloro-2,4,4-tris(4-morpholino)-1-butene: A structurally similar compound with comparable chemical properties.
Morpholine derivatives: Other compounds containing morpholine rings, such as N-methylmorpholine and N-ethylmorpholine.
Uniqueness
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine is unique due to its specific arrangement of morpholine rings and chlorinated groups, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives .
Properties
CAS No. |
68318-38-7 |
|---|---|
Molecular Formula |
C16H26Cl3N3O3 |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
4-(1,1,3-trichloro-4,4-dimorpholin-4-ylbut-1-en-2-yl)morpholine |
InChI |
InChI=1S/C16H26Cl3N3O3/c17-13(14(15(18)19)20-1-7-23-8-2-20)16(21-3-9-24-10-4-21)22-5-11-25-12-6-22/h13,16H,1-12H2 |
InChI Key |
YVWFFAAZXOIGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C(C(=C(Cl)Cl)N2CCOCC2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


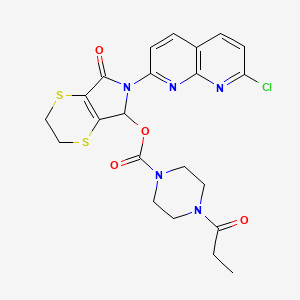
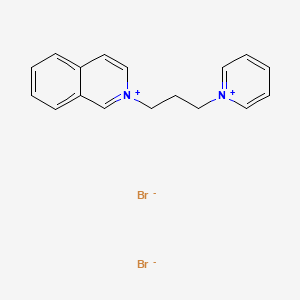
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
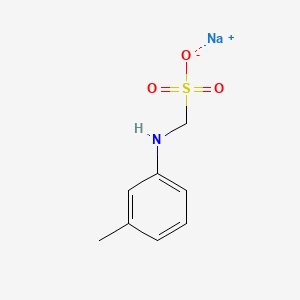

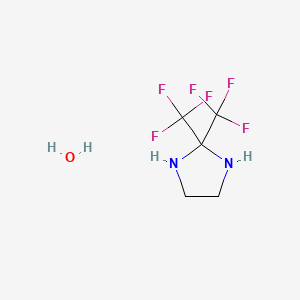

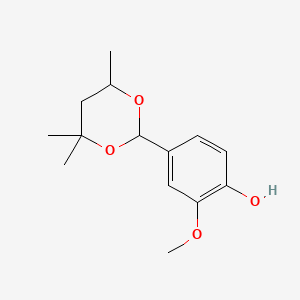
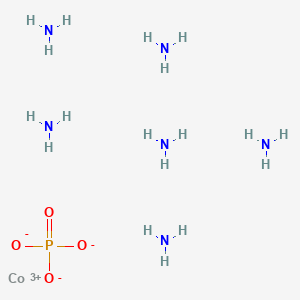


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
